molecular formula C8H7F2N B3288149 4,7-Difluoroisoindoline CAS No. 850876-27-6

4,7-Difluoroisoindoline

Cat. No. B3288149
Key on ui cas rn: 850876-27-6
M. Wt: 155.14
InChI Key: XTUQZTMSTMNEAJ-UHFFFAOYSA-N
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Patent
US08530469B2

Procedure details

A mixture of 4,7-difluoro-2-(toluene-4-sulfonyl)isoindoline (2.36 g, 7.64 mmol), phenol (2.36 g, 25.11 mmol), 48% hydrogen bromide in water (20 ml) and propionic acid (4 ml) was stirred and held at reflux for 6 hours. Upon cooling to room temperature water (50 ml) was added and the mixture extracted with diethyl ether (2×100 ml). The aqueous layer was basified by the addition of 2M sodium hydroxide and was extracted with diethyl ether (3×100 ml). The combined extracts were evaporated to dryness in vacuo to afford 4,7-difluoroisoindoline (586 mg, 50%) as a brown oil that solidified upon standing. 1H NMR (DMSO-d6) 7.06 (2H, dd), 4.12 (4H, s). MS: [M+H]+ 156.
Name
4,7-difluoro-2-(toluene-4-sulfonyl)isoindoline
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]2[C:3]=1[CH2:4][N:5](S(C1C=CC(C)=CC=1)(=O)=O)[CH2:6]2.C1(O)C=CC=CC=1.Br>O.C(O)(=O)CC>[F:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]2[C:3]=1[CH2:4][NH:5][CH2:6]2

Inputs

Step One
Name
4,7-difluoro-2-(toluene-4-sulfonyl)isoindoline
Quantity
2.36 g
Type
reactant
Smiles
FC1=C2CN(CC2=C(C=C1)F)S(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
2.36 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
4 mL
Type
solvent
Smiles
C(CC)(=O)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with diethyl ether (2×100 ml)
ADDITION
Type
ADDITION
Details
The aqueous layer was basified by the addition of 2M sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether (3×100 ml)
CUSTOM
Type
CUSTOM
Details
The combined extracts were evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C2CNCC2=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 586 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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